N-Nitroso-5H-dibenz(b,f)azepine

描述

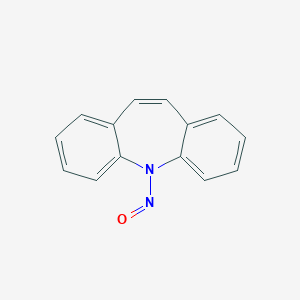

N-Nitroso-5H-dibenz(b,f)azepine, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Nitroso-5H-dibenz(b,f)azepine (CAS Number: 38652-29-8) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its synthesis, antioxidant properties, potential carcinogenic effects, and relevance in drug development.

This compound has a molecular formula of and a molecular weight of 222.24 g/mol. It is categorized under nitroso compounds and is often associated with various pharmaceutical applications, particularly as an impurity in certain medications.

Synthesis and Antioxidant Properties

Recent studies have explored the synthesis of derivatives of 5H-dibenz(b,f)azepine, which have shown varying degrees of biological activity. For instance, a series of compounds synthesized from 5H-dibenz(b,f)azepine demonstrated significant antioxidant properties. The antioxidant activity was evaluated using several assays, including:

- DPPH Radical Scavenging

- Inhibition of Lipid Peroxidation

- Reducing Power Assays

Among the synthesized derivatives, those containing substituted aminophenols exhibited predominant antioxidant activities, indicating their potential therapeutic applications in oxidative stress-related conditions .

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Compound 2a | 45% | 50% |

| Compound 2b | 60% | 65% |

| Compound 2c | 30% | 40% |

Carcinogenic Potential

N-Nitroso compounds, including this compound, are recognized for their carcinogenic potential. The presence of nitrosamines in pharmaceuticals has led to significant health concerns, prompting recalls and regulatory scrutiny. A study highlighted that nearly half of the tested pharmaceutical compounds could form nitrosamines under certain conditions, raising alarms about their safety profiles .

The mechanism behind the carcinogenicity involves metabolic activation leading to DNA damage. Research indicates that nitrosamines can induce mutations and contribute to tumorigenesis, necessitating rigorous testing in drug development processes .

Biological Activity in Drug Development

The relevance of this compound extends to its role as an impurity in drug formulations. Its detection has prompted regulatory bodies to enforce stricter guidelines on the acceptable levels of nitrosamines in pharmaceuticals. For example, the FDA has identified several nitrosamine impurities that pose risks to patients, leading to recalls of affected medications .

Furthermore, ongoing research aims to understand how these compounds interact with biological systems. In silico studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs containing such impurities. These studies are crucial for assessing the safety and efficacy of new pharmaceutical agents .

Case Studies

- Anticonvulsant Activity : A study synthesized various derivatives from 5H-dibenz(b,f)azepine and evaluated their anticonvulsant properties. Some derivatives showed comparable activity to standard anticonvulsants like carbamazepine while also exhibiting significant antioxidant effects .

- Antimicrobial Activity : Another investigation assessed the antimicrobial potential of synthesized dibenzazepine derivatives against various bacterial strains. Certain compounds demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting their utility as therapeutic agents in treating infections related to neurological disorders .

科学研究应用

Pharmaceutical Applications

N-Nitroso-5H-dibenz(b,f)azepine is primarily recognized for its role as an impurity in certain pharmaceutical formulations. Its association with drugs such as carbamazepine has prompted investigations into its presence and effects on drug safety.

- Drug Development : The compound is utilized in the Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings with the FDA. It plays a crucial role in toxicity studies of drug formulations to ensure compliance with safety standards .

- Quality Control : During the commercial production of pharmaceuticals, this compound is monitored as part of quality control measures to detect potential nitrosamine impurities that can pose health risks .

Toxicological Studies

The presence of nitrosamines, including this compound, has raised significant concerns due to their carcinogenic potential. Research has highlighted the need for rigorous risk assessments in pharmaceutical products.

- Risk Assessment Framework : A study published in 2022 emphasized the necessity of incorporating nitrosation assays into drug development processes to identify potential nitrosamine formation early . This proactive approach aims to prevent unexpected findings that could lead to drug recalls.

- Carcinogenic Risks : The compound's classification as a nitrosamine aligns it with other known carcinogens, necessitating thorough evaluation during drug formulation to mitigate long-term health risks associated with exposure .

Analytical Chemistry

The analytical detection and quantification of this compound are critical for ensuring drug safety.

- Chromatographic Techniques : High-resolution supercritical fluid chromatography (SFC) coupled with mass spectrometry has been employed to analyze nitrosamines in pharmaceuticals. This method allows for the detection of various nitrosated compounds formed during the degradation of active pharmaceutical ingredients (APIs) .

- Standard Reference Material : this compound serves as a reference standard in analytical laboratories for evaluating the presence of nitrosamines in drug formulations, thus aiding regulatory compliance and safety assessments .

Case Studies and Research Findings

Several studies have documented the implications of this compound within pharmaceutical contexts:

化学反应分析

Reaction Types

Research has identified several key reaction pathways for N-Nitroso-5H-dibenz(b,f)azepine, which can be categorized into two main types:

-

Ring Contraction Reactions : These reactions lead to the formation of acridine derivatives, such as acridine itself, acridine-9-carboxaldehyde, and 9-methylacridine. The yields of these products depend significantly on the reaction conditions, including solvent choice and oxygen presence.

-

Retention of Heterocyclic Nucleus : In this pathway, the compound retains its heterocyclic structure, yielding products like 5H-dibenz(b,f)azepine and 2-nitro-5H-dibenz(b,f)azepine. This reaction type emphasizes the stability of the dibenzazepine core under certain conditions .

Mechanistic Insights

The mechanisms behind these reactions involve various catalytic processes and environmental factors:

-

Acid-Catalyzed Reactions : The presence of acids can facilitate the conversion of this compound into more reactive species, promoting ring contraction or nucleophilic attack.

-

Thermal and Photochemical Reactions : Elevated temperatures and light exposure can induce structural changes in the compound, leading to different product distributions based on the energy input and environmental conditions .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

-

Formation of the Nitroso Group : This is often achieved by treating 5H-dibenz(b,f)azepine with sodium nitrite in an acidic medium, such as acetic acid.

-

Isolation and Purification : Following the reaction, the product is neutralized and extracted using organic solvents like toluene to isolate this compound .

Biological Activity of Derivatives

Recent studies have explored derivatives of this compound for their biological activity:

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Compound 2a | 45% | 50% |

| Compound 2b | 60% | 65% |

| Compound 2c | 30% | 40% |

These derivatives exhibit varying degrees of antioxidant activity, indicating their potential therapeutic applications in oxidative stress-related conditions.

Carcinogenic Potential

N-Nitroso compounds are well-known for their carcinogenic properties. The mechanism typically involves metabolic activation leading to DNA damage. Studies indicate that nitrosamines can induce mutations that contribute to tumorigenesis, necessitating careful consideration during drug development processes .

Regulatory Considerations

Given the carcinogenic potential associated with this compound, regulatory bodies like the FDA have established guidelines for acceptable levels of nitrosamines in pharmaceuticals. This includes rigorous testing protocols to assess safety profiles in drug formulations .

属性

IUPAC Name |

11-nitrosobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKQYSYMGZJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959494 | |

| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38652-29-8 | |

| Record name | N-Nitrosodibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。